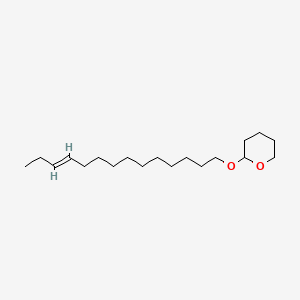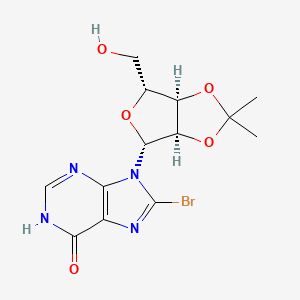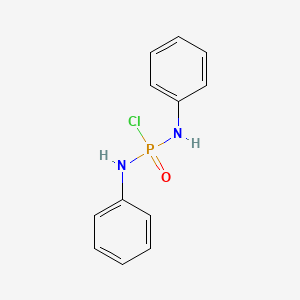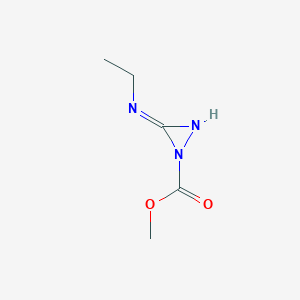
Methyl 3-ethyliminodiaziridine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethyliminodiaziridine-1-carboxylate is a chemical compound that belongs to the class of diaziridines Diaziridines are three-membered heterocyclic compounds containing two nitrogen atoms and one carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-ethyliminodiaziridine-1-carboxylate typically involves the reaction of ethylamine with a suitable diaziridine precursor. One common method involves the use of ethylamine and a diaziridine derivative under controlled conditions to form the desired compound. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at room temperature to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The compound is then purified using techniques such as distillation or recrystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-ethyliminodiaziridine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the substituents is replaced by another group. Common reagents for substitution reactions include halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Halogens, alkylating agents; reactions are conducted in the presence of a catalyst or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different substituents.
Applications De Recherche Scientifique
Methyl 3-ethyliminodiaziridine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of Methyl 3-ethyliminodiaziridine-1-carboxylate involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate key signaling pathways involved in cell growth and proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Aziridine-2-carboxylic acid derivatives: These compounds share a similar three-membered ring structure with two nitrogen atoms and one carbon atom. They are known for their reactivity and potential biological activity.
Indole derivatives: Although structurally different, indole derivatives also exhibit a wide range of biological activities and are used in various fields of research.
Uniqueness
Methyl 3-ethyliminodiaziridine-1-carboxylate is unique due to its specific structure and the presence of the ethyliminodiaziridine moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C5H9N3O2 |
|---|---|
Poids moléculaire |
143.14 g/mol |
Nom IUPAC |
methyl 3-ethyliminodiaziridine-1-carboxylate |
InChI |
InChI=1S/C5H9N3O2/c1-3-6-4-7-8(4)5(9)10-2/h3H2,1-2H3,(H,6,7) |
Clé InChI |
XYSXSOPOOIHMPF-UHFFFAOYSA-N |
SMILES canonique |
CCN=C1NN1C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



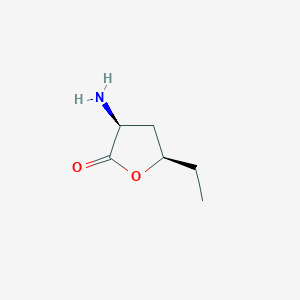

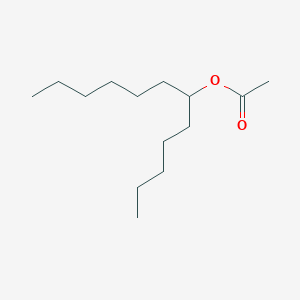
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)


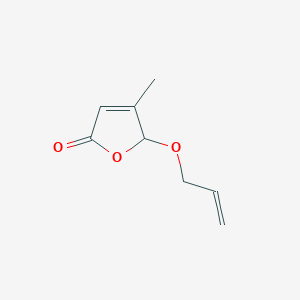

![[p-[(4-Amino-9,10-dihydro-9,10-dioxo-1-anthryl)amino]benzyl]trimethylammonium chloride](/img/structure/B13806190.png)
